molecular formula C13H14BNO4 B2869247 5-[(4-Methoxyphenyl)methoxy]pyridine-3-boronic acid CAS No. 1899036-19-1

5-[(4-Methoxyphenyl)methoxy]pyridine-3-boronic acid

Cat. No.: B2869247
CAS No.: 1899036-19-1
M. Wt: 259.07
InChI Key: CBRUDPHHMCYUHX-UHFFFAOYSA-N
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Description

“5-[(4-Methoxyphenyl)methoxy]pyridine-3-boronic acid” is a type of organoboron reagent . It is a relatively stable compound that is readily prepared and generally environmentally benign . It is used in the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C13H14BNO4 . The InChI code for this compound is 1S/C13H14BNO4/c1-18-12-4-2-10 (3-5-12)9-19-13-6-11 (14 (16)17)7-15-8-13/h2-8,16-17H,9H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are primarily related to the Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 259.07 . It is stored in a freezer to maintain its stability .

Scientific Research Applications

Luminescent Properties and Electroluminescent Devices

5-[(4-Methoxyphenyl)methoxy]pyridine-3-boronic acid and its derivatives have been studied for their luminescent properties. Boron complexes derived from phenol-pyridine derivatives exhibit bright blue luminescence in both solution and solid state. These properties have been utilized in the fabrication of white and blue electroluminescent (EL) devices, demonstrating their potential in light-emitting applications (Zhang et al., 2006).

Metal-Free Coupling in Pharmaceutical Synthesis

In pharmaceutical research, the coupling of aromatic moieties with saturated heterocyclic partners is crucial. A metal-free procedure involving the use of derivatives like this compound has been developed for coupling with aryl and heteroaromatic boronic acids. This methodology facilitates the synthesis of functionally diverse sp(2)-sp(3) linked bicyclic building blocks, which are significant in drug development (Allwood et al., 2014).

Formation of Tetraarylpentaborates

Research has been conducted on the reaction of this compound with certain complexes to form new compounds like tetraarylpentaborates. These compounds demonstrate interesting structural and chemical properties, contributing to the understanding of boron chemistry and its applications (Nishihara et al., 2002).

Fluorescence Quenching Studies

Fluorescence quenching studies of boronic acid derivatives like this compound have been conducted. These studies are essential in understanding the photophysical behavior of such compounds, which has implications in sensor technology and photodynamic therapy (Geethanjali et al., 2015).

Chemosensing and Molecular Recognition

The unique properties of boronic acids, including derivatives like this compound, are leveraged in the field of chemosensing and molecular recognition. These studies contribute to the development of sensitive detection methods for various biological and chemical substances (Zhu et al., 2006).

Mechanism of Action

The mechanism of action of “5-[(4-Methoxyphenyl)methoxy]pyridine-3-boronic acid” in the Suzuki–Miyaura coupling involves two main processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Properties

IUPAC Name

[5-[(4-methoxyphenyl)methoxy]pyridin-3-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BNO4/c1-18-12-4-2-10(3-5-12)9-19-13-6-11(14(16)17)7-15-8-13/h2-8,16-17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRUDPHHMCYUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)OCC2=CC=C(C=C2)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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